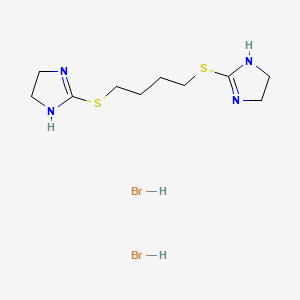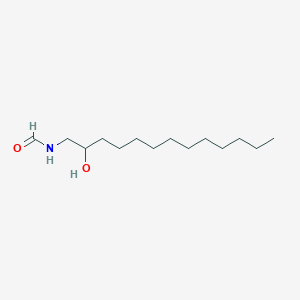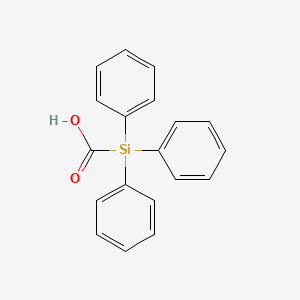
Triphenylsilanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylsilanecarboxylic acid is an organosilicon compound with the molecular formula C19H16O2Si. It is characterized by the presence of a carboxylic acid group attached to a silicon atom, which is further bonded to three phenyl groups. This compound is primarily used in research and experimental applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylsilanecarboxylic acid can be synthesized through various methods. One common approach involves the reaction of triphenylsilane with carbon dioxide in the presence of a base, such as potassium hydroxide, to form the carboxylate salt, which is then acidified to yield the carboxylic acid . Another method includes the carboxylation of triphenylsilyl lithium with carbon dioxide, followed by hydrolysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of carboxylation and hydrolysis used in laboratory synthesis can be scaled up for industrial applications. The choice of reagents and conditions would depend on factors such as cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Triphenylsilanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes or silanols.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Triphenylsilanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of triphenylsilanecarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with other molecules, while the silicon atom can participate in unique chemical interactions due to its affinity for oxygen and fluorine. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Triphenylsilanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
Triphenylsiloxane: Features an oxygen atom bonded to silicon, resulting in different applications and reactivity compared to triphenylsilanecarboxylic acid .
Uniqueness
This compound is unique due to the presence of both a carboxylic acid group and a silicon atom bonded to three phenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
18670-88-7 |
|---|---|
Molecular Formula |
C19H16O2Si |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
triphenylsilylformic acid |
InChI |
InChI=1S/C19H16O2Si/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,21) |
InChI Key |
FJDWNXHRKLLNHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076811.png)
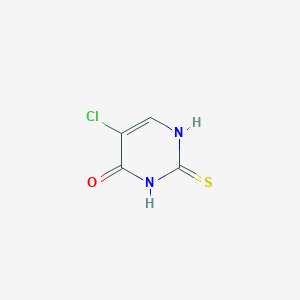
![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
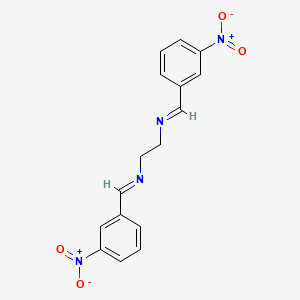
![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)
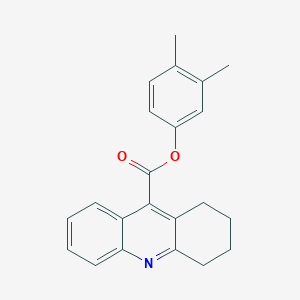
![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)
